

Commercial Availability and Synthetic Utility of 2-Bromopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromopropanoate

Cat. No.: B1255678

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **2-bromopropanoate** and its derivatives, along with detailed experimental protocols for their synthesis and application, particularly within the realm of pharmaceutical development.

Commercial Availability and Suppliers

2-Bromopropanoic acid and its common esters, methyl **2-bromopropanoate** and ethyl **2-bromopropanoate**, are readily available from a variety of chemical suppliers. These compounds are offered in various purities and quantities to suit a range of research and development needs. Below is a comparative summary of major suppliers and their typical product offerings.

Supplier	Product	CAS Number	Purity	Available Quantities
Sigma-Aldrich (Merck)	2-Bromopropionic acid	598-72-1	99%	5g, 25g, 100g, 500g
Methyl 2-bromopropionate		5445-17-0	98%	5g, 25g, 100g
Ethyl 2-bromopropionate		535-11-5	99%	5g, 25g, 100g, 500g
Thermo Fisher Scientific	2-Bromopropionic acid	598-72-1	99%	25g, 100g, 500g
Ethyl 2-bromopropionate		535-11-5	98+%	50g, 250g, 500g
Tokyo Chemical Industry (TCI)	2-Bromopropionic acid	598-72-1	>98.0%	25g, 100g, 500g
Methyl 2-bromopropionate		5445-17-0	>98.0% (GC)	25mL, 100mL, 500mL
Ethyl 2-bromopropionate		535-11-5	>98.0% (GC)	25mL, 100mL, 500mL
Indian Manufacturers (e.g., A B Enterprises, Deep Pharm-Chem)	2-Bromopropionic acid	598-72-1	99% min	Bulk quantities (e.g., 1 kg, 5 kg, 25 kg)
Ethyl 2-bromopropionate	535-11-5	Chemical Grade	Bulk quantities (e.g., per kg)	
Chinese Manufacturers	Methyl 2-bromopropionate	5445-17-0	≥99.0%	Bulk quantities

(e.g.,

ChemicalBook
suppliers)

Ethyl 2-bromopropionate	535-11-5	-	Bulk quantities
-------------------------	----------	---	-----------------

Experimental Protocols

2-Bromopropanoates are versatile intermediates in organic synthesis. Below are detailed methodologies for key synthetic transformations involving these compounds.

Synthesis of Ethyl 2-Bromopropanoate from L-Alanine

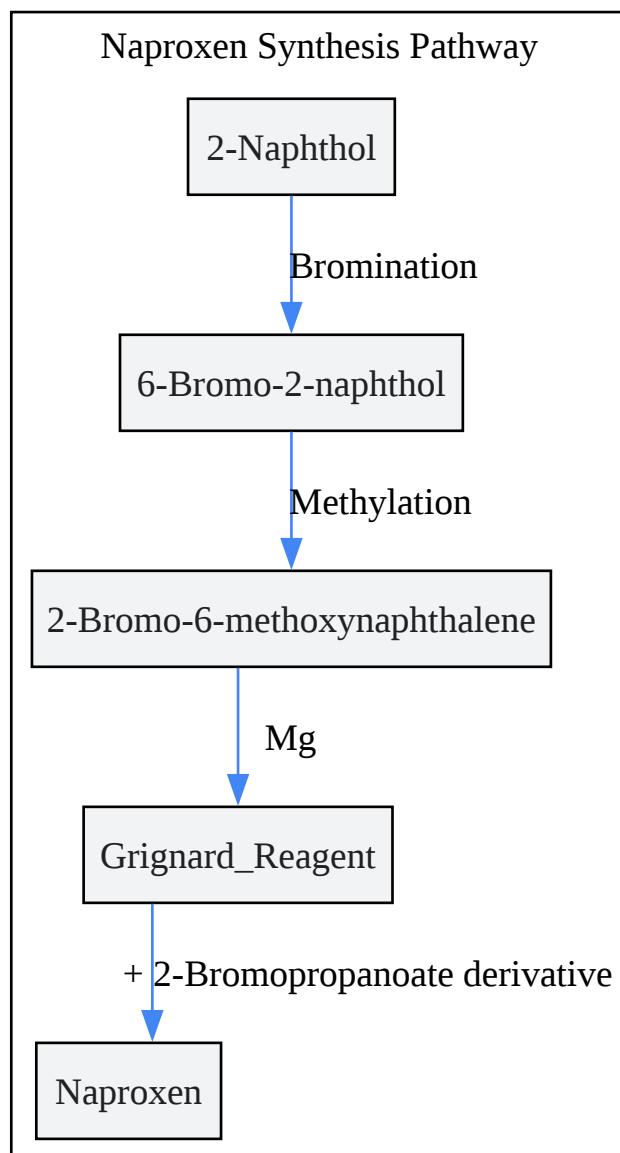
This procedure details the synthesis of (2S)-bromopropanoic acid via diazotization of L-alanine, followed by Fischer esterification to yield ethyl (2S)-bromopropanoate.[\[1\]](#)

Step 1: Synthesis of (2S)-Bromopropanoic Acid

- In a three-necked 500 mL round-bottom flask equipped with a stir bar and thermocouple probe, add 50 mL of water, 29.3 g of sodium bromide, and 20 g of L-alanine.
- Add 75 mL of azeotropic hydrobromic acid. The temperature will rise slightly.
- Cool the flask in a freezer.
- Prepare a solution of 46.7 g of sodium nitrite dissolved in 67.5 mL of water and allow it to warm to room temperature.
- Once the reaction flask has cooled, place it in an ice bath and begin dropwise addition of the sodium nitrite solution over one hour, maintaining the internal temperature below 5°C.
- After the addition is complete, continue stirring in the ice bath for another hour.
- Remove the ice bath and allow the solution to warm to room temperature for 15 minutes.
- Extract the aqueous phase with three 100 mL portions of dichloromethane.

- Combine the dichloromethane extracts and dry over anhydrous magnesium sulfate.
- Filter the solution and remove the dichloromethane by simple distillation.
- Remove any residual solvent under high vacuum to yield crude 2-bromopropanoic acid.

Step 2: Synthesis of Ethyl (2S)-Bromopropanoate

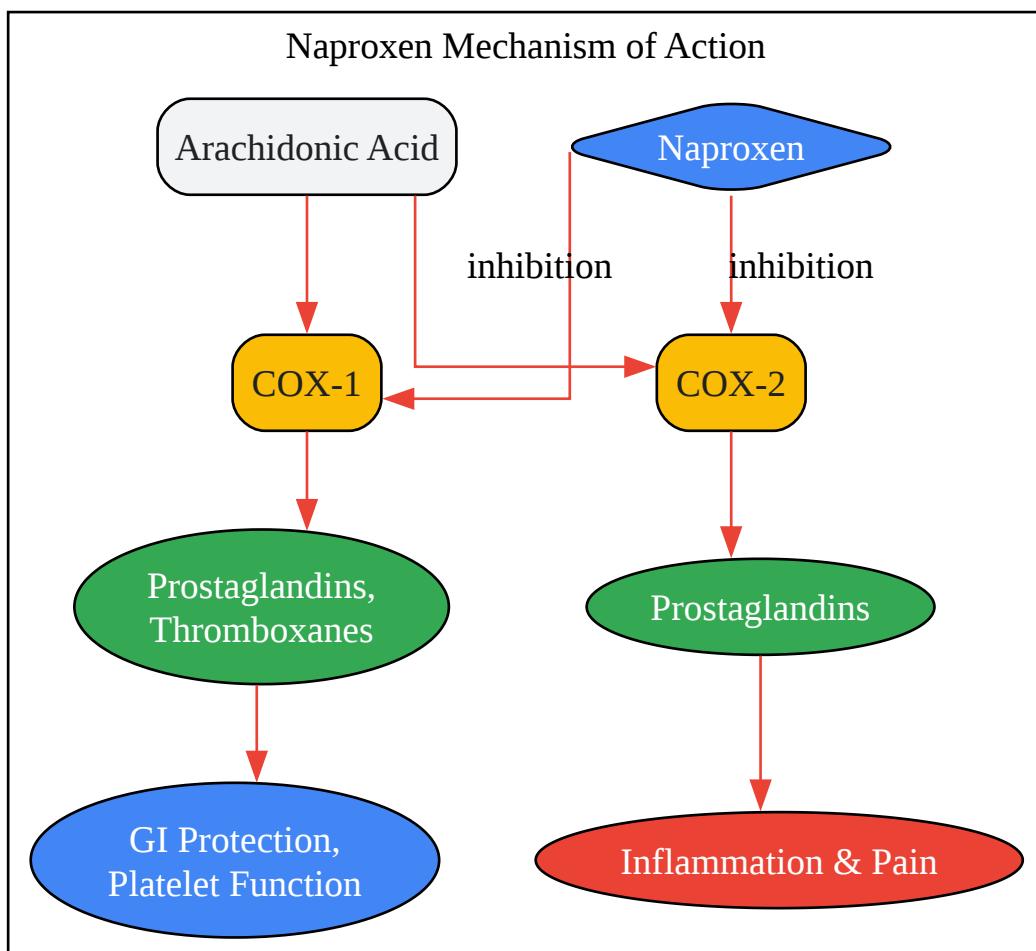

- To the flask containing the crude 2-bromopropanoic acid (approximately 26.8 g), add 50 mL of chloroform, 27 mL of 95% ethanol, and 3 g of p-toluenesulfonic acid monohydrate.
- Set up the apparatus for reflux with a Clevenger apparatus charged with 25 mL of chloroform.
- Heat the mixture to reflux. The chloroform-water azeotrope will co-distill, and the water will be separated in the Clevenger trap, driving the esterification forward.
- After the reaction is complete (as determined by the cessation of water collection), allow the mixture to cool.
- Wash the reaction mixture with a saturated sodium bicarbonate solution, then with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and remove the chloroform by distillation.
- Purify the crude ethyl **2-bromopropanoate** by fractional distillation. The bulk of the product typically distills between 164°C and 166°C.[\[1\]](#)

Application in Drug Development: Synthesis of Naproxen

2-Bromopropanoate derivatives are crucial building blocks in the synthesis of various pharmaceuticals. A prominent example is the use of a **2-bromopropanoate** derivative in one of the synthetic routes to Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). [\[2\]](#)

The synthesis of Naproxen can be achieved through various pathways. One method involves the reaction of 2-bromo-6-methoxynaphthalene with a magnesium **2-bromopropanoate** derivative.[2]

Below is a simplified representation of a synthetic pathway to Naproxen.



[Click to download full resolution via product page](#)

Caption: Simplified synthetic pathway to Naproxen.

Naproxen, like other NSAIDs, exerts its therapeutic effect by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.^[2] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

The following diagram illustrates the mechanism of action of Naproxen.

[Click to download full resolution via product page](#)

Caption: Naproxen's inhibition of COX-1 and COX-2 enzymes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. NAPROXEN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference, Grants, Exam Alerts [gpatindia.com]
- To cite this document: BenchChem. [Commercial Availability and Synthetic Utility of 2-Bromopropanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1255678#commercial-availability-and-suppliers-of-2-bromopropanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com